molecular formula C24H32O5 B1670279 Desacetylcinobufagin CAS No. 4026-95-3

Desacetylcinobufagin

Cat. No.: B1670279
CAS No.: 4026-95-3
M. Wt: 400.5 g/mol
InChI Key: IXZHDDUFQVXHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deacetylcinobufagin, also known as desacetylcinobufagin, is a natural compound derived from the skin secretion of toads, specifically from the Bufo genus. It is a bufadienolide, a type of steroid that has shown significant biological activity. Deacetylcinobufagin is known for its potential therapeutic applications, particularly in the field of cancer research .

Mechanism of Action

Target of Action

Desacetylcinobufagin is a derivative of cinobufagin, a natural active ingredient isolated from the traditional Chinese medicine Venenum Bufonis . The primary targets of this compound are cancer cells, particularly those with EGFR amplification and PTEN deficiency . These targets play a crucial role in the proliferation and survival of cancer cells .

Mode of Action

This compound interacts with its targets by inhibiting the proliferation of cancer cells . It blocks EGFR phosphorylation and its downstream signaling, which induces apoptosis and cytotoxicity in cancer cells with EGFR amplification . This compound can also trigger DNA damage and activate the mitochondrial pathway and the death receptor pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It can induce tumor cell apoptosis and cycle arrest, inhibit tumor cell proliferation, migration, invasion, and autophagy, reduce angiogenesis, and reverse tumor cell multidrug resistance . These effects are achieved through triggering DNA damage and activating the mitochondrial pathway and the death receptor pathway .

Pharmacokinetics

This compound is a metabolite of cinobufagin . According to a pharmacokinetic study, cinobufagin was absorbed quickly and the main metabolite was this compound . The pharmacokinetic characteristics of all major ingredients in cinobufacini capsules and injection were of wide variation . This could be used to explain differences in the efficacy of the cinobufacini capsule and injection and infer the pharmacodynamic ingredients of various cinobufacini preparations .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis and cycle arrest in tumor cells, inhibition of tumor cell proliferation, migration, invasion, and autophagy, reduction of angiogenesis, and reversal of tumor cell multidrug resistance . In vivo, this compound blocked EGFR signaling, inhibited cell proliferation, and elicited apoptosis, thereby suppressing tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the deacetylation of cinobufagin might contribute to its low anti-cancer efficacy in vivo . Moreover, the pharmacokinetic characteristics of all major ingredients in cinobufacini capsules and injection were of wide variation, which could be used to explain differences in the efficacy of the cinobufacini capsule and injection .

Safety and Hazards

Desacetylcinobufagin is for research use only and not for medicinal, household, or other use . In case of exposure, appropriate safety measures should be taken, including moving to fresh air if inhaled, washing off with soap and water if skin contact occurs, rinsing with pure water for at least 15 minutes if eye contact occurs, and seeking medical attention if ingested .

Future Directions

Cinobufagin, a compound similar to Desacetylcinobufagin, has shown potential as a therapeutic agent for treating malignant glioma and other human cancers expressing EGFR . Future research could focus on this compound and modify it to enhance its anti-cancer efficiency and selectivity in vitro and in vivo, and to avoid side effects .

Biochemical Analysis

Biochemical Properties

Desacetylcinobufagin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to induce tumor cell apoptosis and cycle arrest, inhibit tumor cell proliferation, migration, invasion, and autophagy, reduce angiogenesis, and reverse tumor cell multidrug resistance . These interactions are primarily triggered through DNA damage and activation of the mitochondrial pathway and the death receptor pathway .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block EGFR phosphorylation and its downstream signaling, inducing apoptosis and cytotoxicity in EGFR amplified cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks EGFR signaling, inhibits cell proliferation, and elicits apoptosis, thereby suppressing tumor growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that Cinobufagin, from which this compound is derived, is absorbed quickly . The main metabolite was found to be this compound , indicating its stability and potential long-term effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways involving this compound is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deacetylcinobufagin can be synthesized through microbial transformation. One method involves the use of the fungus Fusarium avenaceum AS 3.4594, which can convert cinobufagin into deacetylcinobufagin under specific conditions . The reaction conditions typically include maintaining the culture at a specific temperature and pH for a set duration to achieve optimal yield.

Industrial Production Methods

Industrial production of deacetylcinobufagin is primarily based on the extraction from natural sources, such as the skin secretion of toads. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Deacetylcinobufagin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of deacetylcinobufagin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Deacetylcinobufagin is unique due to its specific structural features and its potent biological activity. It has shown higher selectivity and potency in inducing apoptosis in cancer cells compared to its analogs .

Properties

IUPAC Name

5-(5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZHDDUFQVXHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50960660
Record name 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4026-95-3
Record name Deacetylcinobufagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50960660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desacetylcinobufagin
Reactant of Route 2
Desacetylcinobufagin
Reactant of Route 3
Desacetylcinobufagin
Reactant of Route 4
Desacetylcinobufagin
Reactant of Route 5
Desacetylcinobufagin
Reactant of Route 6
Desacetylcinobufagin
Customer
Q & A

Q1: What is the origin of Desacetylcinobufagin?

A1: this compound is a naturally occurring bufadienolide, often found as a metabolite of cinobufagin, a major component of ChanSu, a traditional Chinese medicine derived from the skin of the toad Bufo bufo gargarizans Cantor. [, , , , ]

Q2: What is the primary metabolic pathway of cinobufagin involving this compound?

A2: this compound is a major metabolite of cinobufagin in rats, formed primarily through deacetylation at the C-16 position. [, ]

Q3: Besides deacetylation, what other metabolic transformations does cinobufagin undergo?

A3: Cinobufagin undergoes various metabolic transformations, with hydroxylation being the most common. Preferred hydroxylation sites are C-1β, C-5, and C-12β, leading to the formation of metabolites like 12β-hydroxyl cinobufagin and 5β-hydroxyl cinobufagin. [, , ]

Q4: Are there specific microorganisms capable of metabolizing cinobufagin to produce this compound?

A4: Yes, the fungus Fusarium avenaceum AS 3.4594 has been shown to transform this compound into various metabolites, including 3-keton-desacetylcinobufagin and 3-epi-desacetylcinobufagin. []

Q5: Is there evidence of this compound formation in other species besides rats?

A5: While this compound is found in rat serum after cinobufagin administration, only the unchanged parent compound has been detected in dog and cat plasma, suggesting species-specific metabolism. []

Q6: How does the bioactivity of this compound compare to that of cinobufagin?

A7: this compound generally exhibits weaker inhibitory activity on guinea pig heart Na+/K+-ATPase compared to its parent compound, cinobufagin. [] Similarly, some metabolites, including this compound, showed reduced cytotoxicity against human cancer cell lines compared to cinobufagin. []

Q7: Does this compound exhibit any cytotoxic activity?

A8: While generally less potent than cinobufagin, some studies suggest that this compound may retain some cytotoxic activity against specific cancer cell lines. []

Q8: Are there any known microbial transformations of this compound?

A9: Yes, the fungus Alternaria alternata can specifically hydroxylate this compound at the 12β-position, leading to the formation of 12β-hydroxyl this compound. [, ]

Q9: What is the significance of 12β-hydroxylation of bufadienolides?

A10: The 12β-hydroxylated bufadienolides are challenging to synthesize chemically but can be produced through microbial transformation, making this process valuable for obtaining these compounds. [, ]

Q10: Has this compound been found in other toad species?

A11: Yes, this compound has been identified in the skin extracts of the Korean toad (Bufo bufo gargarizans CANTOR), along with other bufogenin conjugates. []

Q11: What analytical techniques are commonly used to identify and quantify this compound?

A12: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying this compound and other bufadienolides in various matrices. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.